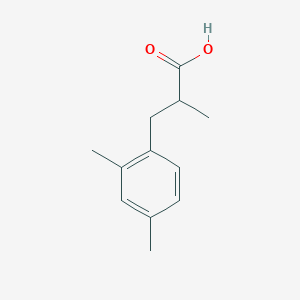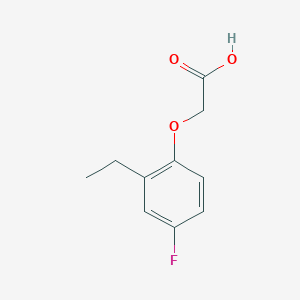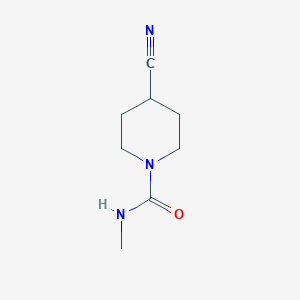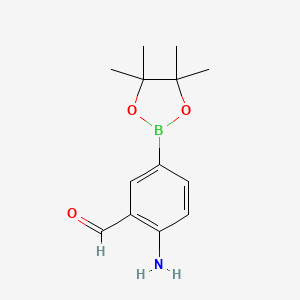
3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Overview
Description
“3-(2,4-Dimethylphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The compound is also known by other names such as “3-(2,4-Dimethylphenyl)propionic acid”, “Benzenepropanoic acid, 2,4-dimethyl-”, and "MFCD00796498" .
Molecular Structure Analysis
The InChI string for “3-(2,4-Dimethylphenyl)-2-methylpropanoic acid” is "InChI=1S/C11H14O2/c1-8-3-4-10 (9 (2)7-8)5-6-11 (12)13/h3-4,7H,5-6H2,1-2H3, (H,12,13)" . The Canonical SMILES string is "CC1=CC (=C (C=C1)CCC (=O)O)C" .Physical And Chemical Properties Analysis
The compound “3-(2,4-Dimethylphenyl)-2-methylpropanoic acid” has a molecular weight of 178.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .Scientific Research Applications
Luminescence Sensing Applications
- Lanthanide Metal-Organic Frameworks : Compounds related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, like 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, have been used to create lanthanide(III)-organic frameworks. These demonstrate potential as fluorescence sensors for benzaldehyde-based derivatives due to their selective sensitivity and characteristic emission bands (Shi et al., 2015).
Spectroscopy and Structural Analysis
- Polymorphism Characterization : The study of mefenamic acid, which is structurally similar to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, reveals insights into its polymorphs. Spectroscopic techniques like vibrational IR and Raman spectroscopies, supported by quantum chemistry calculations, facilitate the understanding of structural and morphological characteristics (Cunha et al., 2014).
Thermodynamic Properties
- Enthalpy Measurements : Research on the standard molar enthalpies of various monocarboxylic acids, including those structurally related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, aids in the development of predictive schemes for these compounds' thermodynamic properties (Verevkin, 2000).
Crystallography and Drug Formulation
- Effects on Polymorphism and Crystal Shape : The solvents' effects on the polymorphism and shape of crystals of mefenamic acid, related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, were examined. Understanding the impact of different solvents on crystal formation is crucial in drug formulation (Mudalip et al., 2018).
Glass-forming Properties
- Study of Atmospheric Aerosol Particles : 3-Methylbutane-1,2,3-tricarboxylic acid, structurally related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, has been identified as a tracer compound for atmospheric terpene secondary organic aerosol particles. Research on its physicochemical properties, like water solubility and phase state, contributes to understanding atmospheric chemistry (Dette et al., 2014).
Anti-inflammatory Applications
- Synthesis and Biological Activity : The synthesis and study of compounds structurally similar to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, such as β-hydroxy-β-arylpropanoic acids, provide insights into their anti-inflammatory activity. Molecular docking experiments and evaluations of anti-inflammatory effects and gastric tolerability offer significant insights into their potential as non-steroidal anti-inflammatory drugs (Dilber et al., 2008).
Chemical Synthesis
- Photopolymerization Studies : Research into compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, related to 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, sheds light on their potential as photoiniferters in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAGSCAXJSENSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)


![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)





